2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride
Overview
Description
2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride is a chemical compound with a unique structure that combines a pyridine ring with an amino and a chlorinated side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride typically involves multiple steps. One common method includes the reaction of 3-chloropyridine with 2-amino-2-methylbutanol under specific conditions to form the desired product. The reaction conditions often involve the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
For industrial production, the process is scaled up and optimized for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like sodium hydroxide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A related compound with similar structural features but different functional groups.
3-Chloropyridine: Shares the pyridine ring and chlorinated side chain but lacks the amino group.
Uniqueness
2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-chloropyridin-2-yl)oxy-2-methylbutan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O.ClH/c1-3-10(2,12)7-14-9-8(11)5-4-6-13-9;/h4-6H,3,7,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUOMKJHDVGTIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(COC1=C(C=CC=N1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423031-69-9 | |
Record name | 2-Butanamine, 1-[(3-chloro-2-pyridinyl)oxy]-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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